2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves multiple steps. One common method starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are versatile synthons for the preparation of thieno[3,2-d]pyrimidine derivatives The reaction typically involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones
Chemical Reactions Analysis
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced thienopyrimidine derivatives.
Common reagents used in these reactions include formic acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives, which are of interest in medicinal chemistry.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide can be compared with other thienopyrimidine derivatives, such as:
- 3-(4-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 1-[2-(aminomethyl)benzyl]-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
These compounds share structural similarities but differ in their substituents and specific biological activities
Properties
Molecular Formula |
C22H17Cl2N3O3S |
---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H17Cl2N3O3S/c23-15-6-4-14(5-7-15)8-10-25-19(28)13-26-18-9-11-31-20(18)21(29)27(22(26)30)17-3-1-2-16(24)12-17/h1-7,9,11-12H,8,10,13H2,(H,25,28) |
InChI Key |
ALDYNDBMQCDAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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